SIP1 protein, fungal
Description
The SIP1 (Smad-interacting protein 1) is a transcriptional repressor characterized by a two-handed zinc finger structure and a homeodomain-like sequence. It belongs to the δEF1/Zfh-1 family and plays critical roles in regulating developmental processes, including mesoderm induction and neuroectoderm differentiation, by interacting with TGFβ signaling components such as receptor-regulated Smads (R-Smads) . SIP1 binds DNA via conserved tandem CACCT motifs, enabling transcriptional repression of target genes like Brachyury (XBra) in Xenopus embryos, which restricts mesodermal gene expression . Mutations in SIP1 are linked to congenital disorders such as Hirschsprung disease and cancer progression through dysregulation of epithelial-mesenchymal transition (EMT) .
Properties
CAS No. |
148197-23-3 |
|---|---|
Molecular Formula |
C5H6ClFO |
Synonyms |
SIP1 protein, fungal |
Origin of Product |
United States |
Chemical Reactions Analysis
Phosphorylation Dynamics of SIP1
SIP1 undergoes phosphorylation as part of its regulatory function in carbon catabolite repression. Key findings include:
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Phosphorylation states : SIP1 is phosphorylated under both repressing (e.g., high glucose) and non-repressing (e.g., galactose) carbon conditions. Immunoblot assays reveal distinct phosphorylation patterns depending on carbon source availability .
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Snf1 kinase dependence : Phosphorylation occurs even in snf1-deletion mutants, suggesting alternative kinase pathways contribute to SIP1 modification .
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Functional implications : Dephosphorylation of SIP1 correlates with glucose repression, indicating a regulatory switch for metabolic pathway activation .
Interaction with the Snf1 Kinase Complex
SIP1 is a β-subunit of the heterotrimeric Snf1 kinase complex, which governs glucose repression.
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Isoform specificity : SIP1 forms one of three Snf1 isoforms (with Gal83 and Sip2), directing kinase activity toward distinct substrates .
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Localization and stability : SIP1 regulates Snf1 complex localization, particularly under stress, and stabilizes interactions with catalytic subunits .
Key Interactions
Metabolic Flux Redistribution in SIP1 Knockouts
Deletion of SIP1 alters metabolic pathways, as shown by ¹³C metabolic flux analysis (MFA):
Table 1: Flux Changes in SIP1Δ vs. Wild-Type Strains
Key observations :
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Glucose-only conditions : SIP1Δ reduces glucose uptake and ethanol production but maintains growth rates .
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Mixed carbon conditions : Galactose presence amplifies growth rate increases in SIP1Δ, bypassing glucose repression at a 1:10 galactose-to-glucose ratio .
Mechanistic Role in Carbon Catabolite Repression
SIP1 modulates the Snf1 kinase complex to enforce glucose preference:
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Negative regulation : SIP1 suppresses GAL gene transcription under glucose-rich conditions .
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Flux redistribution : Deletion redirects carbon flux toward mitochondrial pathways (e.g., branched-chain amino acid synthesis) and away from glycolysis byproducts .
Experimental Techniques and Validation
Studies utilized advanced methods to characterize SIP1:
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¹³C MFA : Quantified flux redistribution using isotopic labeling and metabolic network modeling .
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Immunoprecipitation : Confirmed SIP1-Snf1 interactions and phosphorylation states .
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Growth phenotyping : Despite lacking a growth phenotype, SIP1Δ showed altered substrate utilization in auxotrophic strains .
Unexplained Phenomena and Research Gaps
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Ethanol flux paradox : Reduced ethanol excretion in SIP1Δ contrasts with unchanged growth rates, suggesting compensatory metabolic adaptations .
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Phosphorylation triggers : Kinases beyond Snf1 that modify SIP1 remain unidentified .
This synthesis integrates structural, biochemical, and systems-level data to elucidate SIP1’s role in fungal metabolism. Future work should address its isoform-specific targets and dynamic regulation under stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Proteins
SIP1 vs. δEF1 (ZEB2/Zfhx1b)
Key Findings :
- Both SIP1 and δEF1 repress transcription via CACCT motifs but differ in Smad interaction. SIP1 directly recruits R-Smads to DNA, while δEF1 acts independently of Smads in BMP pathways .
- SIP1’s homeodomain-like sequence is absent in δEF1, suggesting divergent regulatory mechanisms .
SIP1 vs. ZEB1
Key Findings :
- SIP1 and ZEB1 redundantly regulate EMT but differ in DNA target preferences and post-translational modifications .
SIP1 in Fungi vs. Metazoans
Key Findings :
- Fungal SIP1 lacks zinc finger domains but shares functional roles in metabolic regulation, contrasting with metazoan SIP1’s developmental and pathological roles.
Research Implications and Clinical Relevance
- Developmental Biology : SIP1’s interaction with Smads highlights its role in fine-tuning TGFβ signals during embryogenesis, whereas δEF1 operates in parallel pathways .
- Disease Mechanisms : SIP1 mutations disrupt neural crest cell migration, causing Hirschsprung disease, while its overexpression in cancers promotes EMT and metastasis .
- Therapeutic Targets: Targeting SIP1’s SUMOylation or CtBP interaction may reverse EMT in carcinomas .
Q & A
Q. What structural and functional domains define SIP1, and how are they experimentally characterized?
SIP1 (Smad-interacting protein 1) contains a SMAD-binding domain, homeodomain, and two zinc-finger clusters (N- and C-terminal). Structural studies use X-ray crystallography and mutagenesis to map DNA-binding regions (e.g., zinc fingers bind 5’-CACCT-3’ motifs). Functional assays, such as co-immunoprecipitation (Co-IP), confirm interactions with SMAD1/2/3 and transcriptional repressors like CTBP1 . Western blotting (WB) with validated antibodies (e.g., 21672-1-AP) detects SIP1 at ~32-35 kDa in human cell lines (HepG2, HeLa) and rat brain tissue .
Q. What standard methodologies are used to detect SIP1 expression in fungal or mammalian systems?
- Western Blotting : Use rabbit polyclonal antibodies (e.g., 21672-1-AP) at 1:500–1:2000 dilution; note species reactivity (human, mouse, rat) and molecular weight discrepancies (32–35 kDa vs. 136 kDa isoforms) .
- Immunoprecipitation (IP) : Optimize with 0.5–4.0 µg antibody per 1–3 mg lysate; validate via mass spectrometry or reciprocal IP .
- Immunohistochemistry (IHC) : Apply tissue-specific protocols (e.g., LM8IHC8602Rb kit) with antigen retrieval for nuclear SIP1 localization .
Q. How does SIP1 regulate embryonic neural development, and what models are used to study this?
SIP1 is critical for neural crest and neuroectoderm development, as shown in Xenopus embryos via morpholino knockdown. Loss of SIP1 disrupts mesoderm-specific gene expression (e.g., Brachyury) and BMP/TGF-β signaling. Mouse models with SIP1 mutations exhibit Mowat-Wilson syndrome, characterized by hippocampal agenesis and corpus callosum defects, linked to dysregulated Wnt/JNK pathways .
Advanced Research Questions
Q. How does SIP1 mediate TGF-β signaling through SMAD interactions, and what experimental contradictions exist?
SIP1 binds activated R-SMADs (SMAD1/2/3) but not SMAD4, recruiting them to DNA to repress transcription (e.g., E-cadherin). However, in vitro overexpression studies show conflicting results: SIP1 represses SMAD1/2/3 targets in some contexts (e.g., Xenopus mesoderm) but enhances SMAD4-independent TGF-β pathways in cancer . Use chromatin immunoprecipitation (ChIP) and luciferase reporter assays to dissect promoter-specific effects .
Q. What methodologies resolve SIP1’s role in epithelial-mesenchymal transition (EMT) and cancer metastasis?
- siRNA Knockdown : Transfect SIP1-targeting siRNA in cervical cancer cells (e.g., SiHa) to inhibit VEGF-C-induced invasion (56.6% reduction) .
- 3D Invasion Assays : Quantify SIP1-driven fibroblast-like morphology in collagen matrices using DLD1Tr21/WTSIP1 cell lines .
- Transcriptomic Profiling : RNA-seq identifies SIP1-repressed junctional proteins (e.g., E-cadherin, claudins) and activated EMT markers (e.g., ZEB1, TWIST2) .
Q. How do SIP1 mutations contribute to Hirschsprung disease (HSCR), and what functional assays validate pathogenicity?
SIP1 truncations (e.g., ZEB2 domain mutations) impair neural crest cell migration, validated via:
Q. What experimental challenges arise when studying SIP1’s role in DNA damage response (DDR)?
SIP1 reduces ATM/ATR target phosphorylation (e.g., γH2AX) post-UV/cisplatin treatment, independent of cell cycle arrest. Key approaches:
Q. How does SIP1 interact with viral proteins (e.g., HIV-1 integrase), and what functional assays elucidate this?
SIP1 stabilizes HIV-1 reverse transcription complexes (RT/IN/RNA) without direct RT binding. Use:
- Biochemical Pull-Down Assays : Confirm SIP1-IN-RT ternary complex formation .
- Pre-Integration Complex (PIC) Analysis : Measure viral cDNA synthesis efficiency in SIP1-knockdown T cells .
Contradictory Data and Mitigation Strategies
Q. How to address discrepancies in SIP1 molecular weight (32–35 kDa vs. 136–180 kDa) during antibody validation?
- Context-Specific Isoforms : SIP1 has splice variants (e.g., SIP1δ) and post-translational modifications (SUMOylation). Use isoform-specific antibodies (e.g., Active Motif 61113 for 180 kDa) and deglycosylation protocols .
- Validation Controls : Include positive controls (HepG2 lysate) and siRNA knockdown to confirm target specificity .
Q. Why do SIP1 and ZEB1 show divergent expression patterns in cancer tissues versus cell lines?
ZEB1 is ubiquitously expressed in cultured carcinoma cells, while SIP1 is rarely detectable in vitro but correlates with poor prognosis in bladder cancer tissues. Mitigate via:
- Patient-Derived Xenografts (PDX) : Maintain tumor microenvironment cues for SIP1 expression .
- Single-Cell RNA-seq : Resolve intratumoral heterogeneity in SIP1/ZEB1 co-expression .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
